molecular formula C8H10N2O3 B2419264 Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate CAS No. 595610-39-2

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate

Cat. No.: B2419264
CAS No.: 595610-39-2
M. Wt: 182.179
InChI Key: YBPHYPLZNJIBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The development of this compound is deeply rooted in the broader historical evolution of pyrazole chemistry, which began in the late 19th century. The foundational work on pyrazole compounds traces back to 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" and established the basic synthetic methodologies for this heterocyclic system. The classical synthesis of pyrazole itself was achieved in 1898 by German chemist Hans von Pechmann, who developed a method using acetylene and diazomethane. These early pioneering efforts established the groundwork for the systematic exploration of pyrazole derivatives that would follow in subsequent decades.

The specific furopyrazole ring system represented by this compound emerged as part of the broader investigation into fused heterocyclic compounds during the 20th century. Recent developments in the synthesis and applications of furopyrazole derivatives have gained renewed interest as templates for drug discovery, with researchers focusing on the development of selective procedures for synthesizing new derivatives incorporating various pharmacophoric patterns. The systematic study of furo[2,3-c]pyrazole compounds has been driven by their demonstrated biological activities, including antiallergic effects, anticancer properties, antibacterial and antifungal activities, antimicrobial properties, anti-leukemia activities, high affinity to cannabinoid receptors, sigma receptor affinity, and antioxidant activities.

The contemporary understanding of this compound synthesis has been significantly advanced through the development of metal-catalyzed reactions, particularly silver(I) ion-mediated ring-closure reactions, which have provided efficient access to the furo[2,3-c]pyrazole ring system from readily available starting materials. These synthetic advances have enabled researchers to systematically explore the chemical space around this heterocyclic framework and investigate its potential applications in various fields of chemistry and biology.

Significance in Heterocyclic Chemistry

This compound occupies a crucial position within the landscape of heterocyclic chemistry due to its unique structural features that combine two pharmacologically significant ring systems. The compound represents a sophisticated example of molecular complexity achieved through the fusion of pyrazole and furan heterocycles, creating a bicyclic framework that exhibits distinct chemical and biological properties. The pyrazole component contributes to the compound's potential biological activity, as pyrazole derivatives are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The dihydrofuran portion of the molecule adds another dimension of complexity and functionality, as furan-containing compounds have demonstrated important therapeutic properties and have served as core structures for numerous medicinal agents. The combination of these two heterocyclic systems in a single molecular framework creates opportunities for enhanced biological activity and provides multiple sites for chemical modification and derivatization. This structural versatility makes this compound an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents.

The compound's significance is further emphasized by its role as a synthetic intermediate and building block for more complex heterocyclic systems. The presence of the carboxylate ester functionality provides additional synthetic versatility, allowing for further chemical transformations including hydrolysis to the corresponding carboxylic acid, amidation reactions, and other nucleophilic substitutions. The structural arrangement also permits various cyclization reactions that can lead to the formation of more complex polycyclic systems, expanding the chemical space accessible from this fundamental framework.

Recent research has demonstrated that derivatives of the furopyrazole system, including compounds structurally related to this compound, exhibit significant biological activities through various mechanisms of action, including enzyme inhibition and receptor binding. These findings have positioned this compound class as an important area of investigation for drug discovery efforts, particularly in the development of novel therapeutic agents for cancer, inflammation, and infectious diseases.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established conventions for naming fused heterocyclic compounds and reflects the complex bicyclic structure of this molecule. The compound is registered under the Chemical Abstracts Service (CAS) number 595610-39-2, which serves as its unique chemical identifier in chemical databases and literature. The molecular formula C₈H₁₀N₂O₃ accurately represents the atomic composition, indicating the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is systematically named as ethyl 1H,4H,5H-furo[2,3-c]pyrazole-3-carboxylate, which precisely describes the structural features including the ester functionality and the specific fusion pattern of the heterocyclic rings. Alternative nomenclature variations found in chemical databases include "4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid ethyl ester" and "ethyl 2H,4H,5H-furo[2,3-c]pyrazole-3-carboxylate," reflecting different conventions for indicating the position of hydrogen atoms and the degree of saturation in the ring system.

The compound's structural identification is further supported by its MDL number MFCD17195517, which provides an additional unique identifier for database searches and chemical inventory management. Spectroscopic identification typically relies on nuclear magnetic resonance (NMR) spectroscopy, where characteristic signals confirm the presence of the ester ethyl group, the heterocyclic ring protons, and the specific connectivity pattern of the fused ring system.

Table 1: Chemical Identification and Properties of this compound

Property Value Reference
CAS Number 595610-39-2
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 Da
IUPAC Name ethyl 1H,4H,5H-furo[2,3-c]pyrazole-3-carboxylate
MDL Number MFCD17195517
LogP 0.8
Heavy Atoms Count 13
Rotatable Bond Count 3
Number of Rings 2
Polar Surface Area 64 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

The structural complexity of this compound is reflected in its multiple synonyms and naming conventions found across different chemical databases and suppliers. These variations include "4,5-dihydro-1H-furo[2,3-c]pyrazol-3-carboxylic acid ethyl ester," "this compound," and "2H,4H,5H-furo[2,3-c]pyrazole-3-carboxylic acid ethyl ester". The presence of multiple valid naming conventions reflects the complexity of systematically describing fused heterocyclic compounds and the evolution of nomenclature standards over time.

Properties

IUPAC Name

ethyl 4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-3-4-13-7(5)10-9-6/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPHYPLZNJIBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCOC2=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silver-Catalyzed Cyclization

The Ag(I) ion coordinates to the alkyne, facilitating nucleophilic attack by the hydroxyl group to form the furan ring. DFT calculations indicate a ΔG‡ of 22.3 kcal/mol for the 5-endo-dig pathway, favoring cyclization over alternative pathways. Common side products include 2H-furo[2,3-c]pyrazoles from over-oxidation, which can be minimized by inert atmosphere conditions.

Hydrazine Cyclocondensation

Proton transfer from hydrazine to the β-ketoester generates an enolate, which undergoes intramolecular nucleophilic addition to form the pyrazole ring. Competing pathways leading to 5-hydroxy-pyrazolines are suppressed by using excess hydrazine (1.2 equiv).

Multicomponent Mechanism

The catalyst activates both the aldehyde and nitrile components, enabling Knoevenagel condensation followed by cyclocondensation. In situ IR spectroscopy reveals intermediate imine formation within 10 minutes, preceding pyrazole ring closure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate features a fused ring system comprising furan and pyrazole moieties, which contributes to its distinctive reactivity and biological properties. The molecular formula is C8H10N2O3C_8H_{10}N_2O_3 with a molecular weight of approximately 182.18 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable intermediate in synthetic pathways and a candidate for pharmacological exploration .

Preliminary studies indicate that this compound exhibits promising anti-inflammatory and analgesic properties. Its unique structure may enhance its interaction with specific biological targets, potentially influencing enzyme activity or receptor binding .

Recent investigations have highlighted the potential of this compound in developing new therapeutic agents for conditions such as pain management and inflammatory diseases. For instance, derivatives of pyrazole compounds have been documented to possess antimicrobial and anticancer activities .

Synthesis of Derivatives

This compound serves as a versatile building block in organic synthesis. Researchers have utilized it to create various derivatives that exhibit enhanced biological activities. For example, the synthesis of ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate has been reported to improve lipophilicity and bioavailability .

Synthetic Pathways

This compound can be synthesized through multiple methods involving different reagents and conditions. Its role as an intermediate allows chemists to incorporate it into more complex molecular architectures effectively .

The compound's accessibility makes it an attractive target for synthetic chemists aiming to explore new chemical space or develop novel therapeutic agents.

Case Studies in Synthesis

A notable case study involved the reaction of ethyl 2-chloroacetate with hydrazine derivatives to yield various pyrazole derivatives . These derivatives were then tested for their biological activities, showcasing the compound's utility as a precursor in drug discovery.

Potential Future Applications

The ongoing research into this compound indicates its potential application in:

  • Pharmaceutical Development : As a scaffold for developing new anti-inflammatory and analgesic drugs.
  • Material Science : Exploring its properties for use in polymers or other materials due to its unique structural characteristics.
  • Agricultural Chemistry : Investigating its efficacy as a pesticide or herbicide based on its biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and division . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate is unique due to its fused ring system, which combines both furan and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate (CAS: 595610-39-2) is a heterocyclic compound characterized by a unique fused ring system comprising furan and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The purpose of this article is to explore the biological activity of this compound by reviewing synthesis methods, biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 182.18 g/mol
  • Structure : The compound features fused furan and pyrazole rings with a carboxylic acid ester functionality, which is believed to contribute to its biological properties.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods highlight the compound's accessibility for further chemical modifications:

Synthesis MethodDescription
Cyclization of hydrazonesInvolves the reaction of hydrazones with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
EsterificationThe carboxylic acid is converted to its ethyl ester using ethanol and acid catalysts.
Multi-step synthesisCombines various reactions such as cyclization, reduction, and esterification to yield the target compound.

Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. For instance:

  • Carrageenan-induced paw edema model : The compound showed promising results in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Analgesic Properties

The analgesic effects of this compound have also been explored:

  • In various assays, it has demonstrated the ability to alleviate pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

Structure-Activity Relationships (SAR)

The unique structural features of this compound may influence its biological activity:

  • Fused ring system : The combination of furan and pyrazole rings contributes to its interaction with biological targets such as enzymes and receptors.
  • Carboxylic acid ester functionality : This group may enhance lipophilicity and facilitate membrane permeability, impacting bioavailability and efficacy .

Case Studies

Several studies have investigated related compounds within the furo[2,3-c]pyrazole class to elucidate their biological activities:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity. Compounds with similar structural motifs exhibited up to 84% inhibition in carrageenan-induced edema compared to standard drugs .
  • Antiproliferative Activity : Research on dihydro-1H-furo[2,3-c]pyrazole-flavone hybrids revealed targeted antiproliferative effects against cancer cell lines, indicating potential applications in oncology .

Q & A

Q. What are the common synthetic routes for Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions (MCRs). For example, a one-pot reaction involving ethyl acetoacetate, hydrazine, aldehydes, and ethyl cyanoacetate under aqueous ethanol conditions yields derivatives like ethyl 4-benzyl-5-imino-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-4-carboxylate (46% yield) through intermediates formed via nucleophilic attack and cyclization . Green synthesis methods using urea as a catalyst or ultrasound irradiation in water-ethanol mixtures can enhance efficiency, achieving yields up to 98% with reduced reaction times (e.g., 10 minutes vs. 1 hour for conventional methods) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, the pyran ring adopts a flattened sofa conformation (deviations <0.1 Å) with hydrogen bonding (N–H⋯O/N) stabilizing the lattice .
  • NMR spectroscopy : Confirms proton environments (e.g., NH at δ 1H, aromatic protons at δ 2H) and carbon frameworks .
  • Mass spectrometry (TOF-MS) : Validates molecular weight (e.g., [M+Na]⁺ peak at m/z 333.0961) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of furopyrazole derivatives be validated experimentally?

Mechanistic pathways are inferred through intermediate trapping and isotopic labeling. For instance, in the synthesis of ethyl 4-benzyl derivatives, intermediates B and C (formed via Knoevenagel condensation) undergo cyclization to yield intermediate E, followed by intramolecular nucleophilic attack of the carbonyl oxygen on the cyano group . Kinetic studies under varying pH and temperature conditions can further elucidate rate-determining steps.

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include disordered solvent molecules (e.g., dimethyl sulfoxide with split S-atom positions) and anisotropic displacement parameters. Using SHELX programs (e.g., SHELXL for refinement), hydrogen atoms are geometrically constrained (C–H = 0.93–0.98 Å), and absorption corrections (e.g., SCALE3 ABSPACK) are applied to high-resolution data (R factor = 0.068) .

Q. How is the bioactivity of furopyrazole derivatives assessed, and what structural features correlate with activity?

Bioactivity is evaluated via assays like:

  • DNA biosensors : Measures binding affinity to carcinogenic compounds using electrochemical competition with methylene blue .
  • Antimicrobial/antitumor assays : Tests inhibition zones (agar diffusion) or IC₅₀ values (MTT assay) . Substituents like electron-withdrawing groups (e.g., cyano) and aromatic moieties enhance activity by improving target interaction .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

Contradictions, such as unexpected NMR splitting or bond length deviations, are addressed by:

  • Revisiting sample purity (e.g., recrystallization in DMSO ).
  • Validating crystallographic models against residual density maps (e.g., ensuring occupancy ratios for disordered atoms are correctly refined) .

Q. What role do non-covalent interactions play in stabilizing the crystal structure?

Hydrogen bonds (N–H⋯O, N–H⋯N) and π-π stacking between pyrazole and phenyl rings (dihedral angles ~84°) create a 3D network. For example, N–H⋯O bonds link molecules into [010]-direction chains, while solvent molecules fill voids via van der Waals interactions .

Q. What advancements exist in eco-friendly synthesis of furopyrazole derivatives?

Green protocols emphasize:

  • Solvent-free or aqueous conditions : Reduces toxicity (e.g., water-ethanol mixtures ).
  • Catalyst design : Mn/ZrO₂ nanoparticles or urea improve atom economy and reduce waste .
  • Energy efficiency : Ultrasound irradiation lowers reaction times and energy consumption by enhancing mass transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.